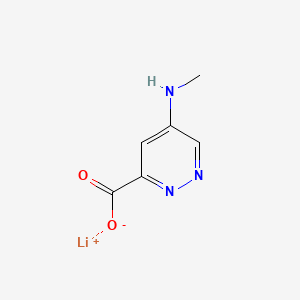
Lithium(1+) 5-(methylamino)pyridazine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 5-(methylamino)pyridazine-3-carboxylate:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Lithium(1+) 5-(methylamino)pyridazine-3-carboxylate typically involves the reaction of 5-(methylamino)pyridazine-3-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired lithium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to obtain the final product in a form suitable for various applications.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methylamino group may be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The compound can participate in substitution reactions, where the hydrogen atoms on the pyridazine ring can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Functionalized pyridazine derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives that are of interest in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with biological targets, making it a candidate for the development of new therapeutic agents.
Medicine: The compound’s derivatives are explored for their potential medicinal properties, including antimicrobial, anticancer, and anti-inflammatory activities. Research is ongoing to identify specific applications in treating various diseases.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring stability and reactivity.
作用机制
The mechanism of action of Lithium(1+) 5-(methylamino)pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact pathways and targets depend on the specific application and the derivative used.
相似化合物的比较
Pyridazine: A basic six-membered ring with two nitrogen atoms.
Pyrimidine: A similar six-membered ring but with nitrogen atoms at positions 1 and 3.
Pyrazine: Another six-membered ring with nitrogen atoms at positions 1 and 4.
Uniqueness: Lithium(1+) 5-(methylamino)pyridazine-3-carboxylate is unique due to the presence of the lithium ion and the specific substitution pattern on the pyridazine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
属性
分子式 |
C6H6LiN3O2 |
|---|---|
分子量 |
159.1 g/mol |
IUPAC 名称 |
lithium;5-(methylamino)pyridazine-3-carboxylate |
InChI |
InChI=1S/C6H7N3O2.Li/c1-7-4-2-5(6(10)11)9-8-3-4;/h2-3H,1H3,(H,7,9)(H,10,11);/q;+1/p-1 |
InChI 键 |
VXPXZLWOJPVVAQ-UHFFFAOYSA-M |
规范 SMILES |
[Li+].CNC1=CC(=NN=C1)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-Chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B13471578.png)
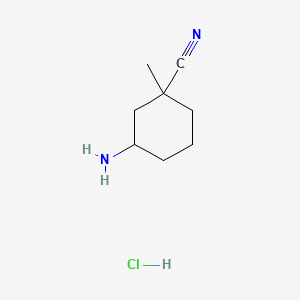
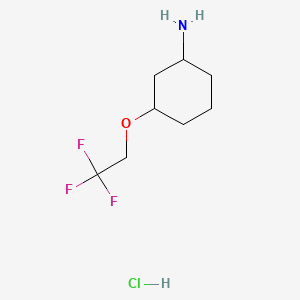
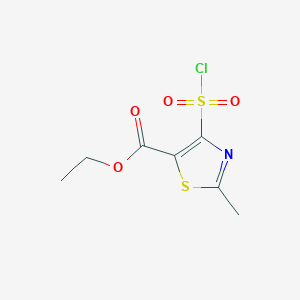
amine hydrochloride](/img/structure/B13471595.png)
![7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one, Mixture of diastereomers](/img/structure/B13471597.png)

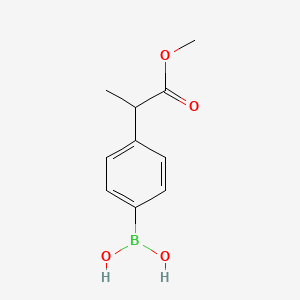

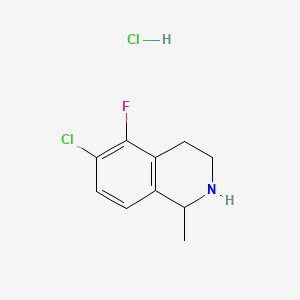
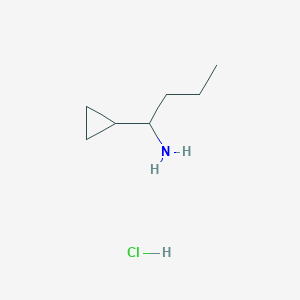

![1-[(Furan-2-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B13471656.png)
